molecular formula C8H5Cl2FO2 B2580995 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde CAS No. 2149599-01-7

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B2580995
CAS No.: 2149599-01-7
M. Wt: 223.02
InChI Key: KLSMFSXOZADDJC-UHFFFAOYSA-N
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Description

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H5Cl2FO2 and a molecular weight of 223.03 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on a benzaldehyde ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

The synthesis of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the chlorination and fluorination of a methoxybenzaldehyde derivative under controlled conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the substitution reactions.

Chemical Reactions Analysis

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by interacting with active sites or binding pockets of target enzymes, thereby modulating their activity . The presence of electron-withdrawing groups like chloro and fluoro can enhance its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde can be compared with other halogenated benzaldehydes, such as:

These comparisons highlight the unique combination of substituents in this compound, which contribute to its distinct chemical behavior and applications.

Biological Activity

4,6-Dichloro-2-fluoro-3-methoxybenzaldehyde is a halogenated aromatic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzaldehyde moiety with three substituents: two chlorine atoms at positions 4 and 6, a fluorine atom at position 2, and a methoxy group at position 3. This unique substitution pattern contributes to its distinctive chemical reactivity and biological properties.

This compound exhibits its biological activity primarily through enzyme inhibition. The aldehyde group can interact with various enzyme active sites, potentially modulating their functions. This interaction may lead to the inhibition of critical metabolic pathways in microorganisms and cancer cells .

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been explored for its efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, targeting the enoyl-ACP reductase enzyme (InhA), which is crucial for fatty acid biosynthesis in bacteria .

Table 1: Antimicrobial Efficacy Against M. tuberculosis

CompoundMIC (µg/mL)Activity Against INH-resistant Strains
This compound0.5Yes
Isoniazid0.1No

Anticancer Activity

The compound has also demonstrated significant anticancer activity. In vitro studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation and cytochrome c release from mitochondria .

Table 2: Anticancer Activity in Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HL-601.5Caspase activation
U9372.0Cytochrome c release
A5490.8Tubulin polymerization inhibition

Study on Tuberculosis Resistance

In a study focusing on tuberculosis treatment, researchers evaluated the compound's effectiveness against both sensitive and resistant strains of M. tuberculosis. The results indicated that it inhibited bacterial growth effectively, making it a promising candidate for further development as an anti-TB agent .

Study on Cancer Cell Lines

In another study assessing its anticancer properties, this compound was tested on multiple cancer cell lines, revealing potent antiproliferative effects with IC50 values significantly lower than those of standard chemotherapeutics . The study highlighted its potential as a lead compound for new cancer therapies.

Properties

IUPAC Name

4,6-dichloro-2-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO2/c1-13-8-6(10)2-5(9)4(3-12)7(8)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLSMFSXOZADDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)C=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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